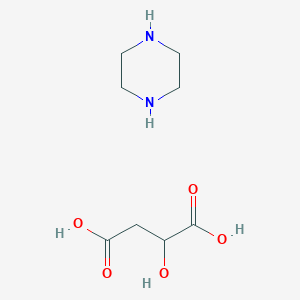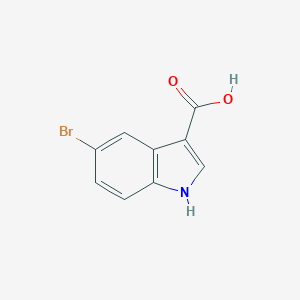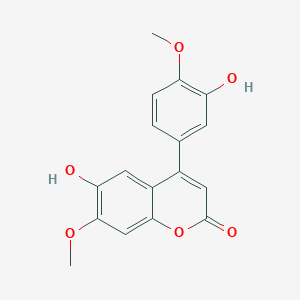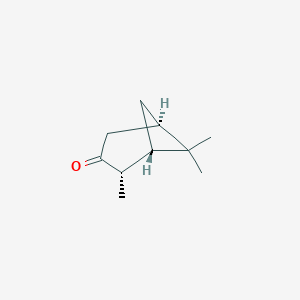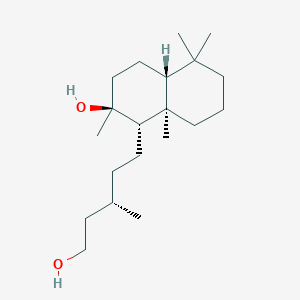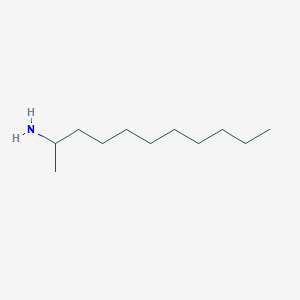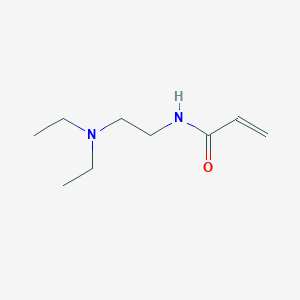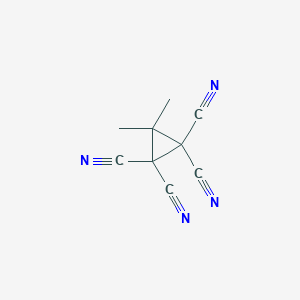
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclic compound that contains four carbon atoms and four nitrogen atoms, and its unique structure makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is not well understood, but it is believed to interact with various biological molecules, including enzymes and proteins. It may also have an effect on cellular signaling pathways, which could contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- can have a variety of biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of various signaling pathways. It may also have an effect on cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- in lab experiments is its unique structure, which allows it to interact with a wide variety of biological molecules. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-. These include further studies of its mechanism of action, as well as its potential use in the development of new drugs and therapeutic agents. It may also be useful in the study of various disease processes, including cancer and neurodegenerative disorders. Additionally, new synthesis methods may be developed to make this compound more easily accessible for research purposes.
Métodos De Síntesis
The synthesis of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- involves the reaction of a cyclopropane ring with a cyanide group. This process can be achieved through a variety of methods, including the use of strong acids or bases, as well as the use of specialized catalysts.
Aplicaciones Científicas De Investigación
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- has been used in a variety of scientific research applications, including the study of enzyme kinetics and protein-protein interactions. It has also been used as a tool for the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
13017-67-9 |
|---|---|
Nombre del producto |
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- |
Fórmula molecular |
C9H6N4 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
Clave InChI |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
SMILES canónico |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Otros números CAS |
13017-67-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



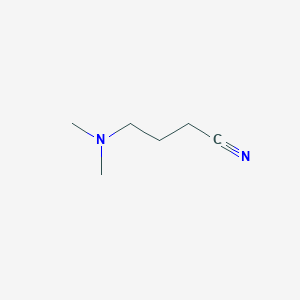
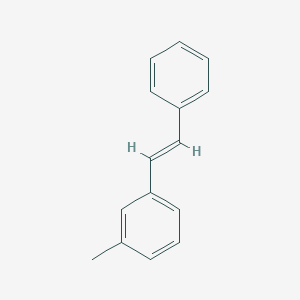
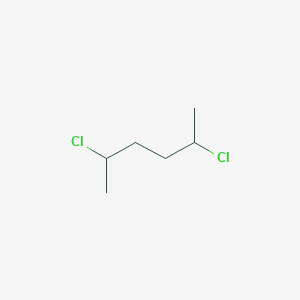
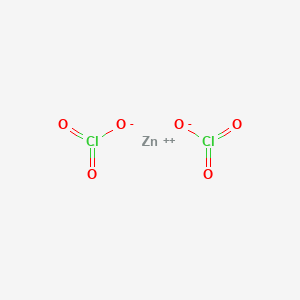
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
